Dimethylsulfamoyl fluoride

Catalog No.
S1927889
CAS No.
354-44-9
M.F
C2H6FNO2S
M. Wt
127.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethylsulfamoyl fluoride

CAS Number

354-44-9

Product Name

Dimethylsulfamoyl fluoride

IUPAC Name

N,N-dimethylsulfamoyl fluoride

Molecular Formula

C2H6FNO2S

Molecular Weight

127.14 g/mol

InChI

InChI=1S/C2H6FNO2S/c1-4(2)7(3,5)6/h1-2H3

InChI Key

NNOYMOQFZUUTHQ-UHFFFAOYSA-N

SMILES

CN(C)S(=O)(=O)F

Canonical SMILES

CN(C)S(=O)(=O)F

The exact mass of the compound Dimethylsulfamoyl fluoride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dimethylsulfamoyl fluoride (CAS 354-44-9) is a highly stable sulfur(VI) fluoride exchange (SuFEx) building block and an emerging fluorosulfonamide solvent for advanced energy storage. Unlike traditional sulfonyl chlorides, this compound features a uniquely stable S-F bond that resists spontaneous hydrolysis but can be selectively activated under specific catalytic conditions. Commercially, it is procured either as a robust reagent for late-stage functionalization in chemical biology or as a high-voltage, dendrite-suppressing solvent in lithium-metal battery formulations. Its dual utility makes it a critical material for both synthetic chemists requiring orthogonal reactivity and battery engineers developing 4V-class electrolytes [1].

Substituting dimethylsulfamoyl fluoride with its direct chloride analog (dimethylsulfamoyl chloride) or standard battery solvents (like fluoroethylene carbonate, FEC) fundamentally compromises performance. In synthesis, the chloride analog is highly moisture-sensitive and prone to indiscriminate nucleophilic attack, leading to rapid degradation during aqueous workups and poor yields in complex multi-step syntheses. In electrochemical applications, standard carbonate solvents such as FEC fail to provide the same level of anodic stability and lithium-metal compatibility as the fluorosulfonamide core of dimethylsulfamoyl fluoride. Consequently, generic substitution results in either failed orthogonal coupling in the lab or rapid capacity fade and dendrite proliferation in battery prototypes [1].

Enhanced Coulombic Efficiency in Lithium-Metal Batteries

When utilized as a 'full fluorosulfonyl' (FFS) electrolyte solvent, dimethylsulfamoyl fluoride dramatically improves the reversibility of lithium-metal anodes. In comparative cycling tests, the target compound-based electrolyte achieved an initial Coulombic efficiency (CE) of ~91%, rapidly climbing to >99% within 10 cycles. This significantly outperforms the industry-standard fluoroethylene carbonate (FEC) baseline, which typically plateaus at a lower average CE (~95.36%) and exhibits inferior long-term capacity retention in 4V-class cells[1].

Evidence DimensionLithium plating/stripping Coulombic Efficiency (CE)
Target Compound Data97.87% average CE; >99% CE within 10 cycles
Comparator Or BaselineFEC-based electrolyte (95.36% average CE)
Quantified Difference2.51% higher average CE and faster stabilization
ConditionsLi||NMC622 cells, 4V-class high-voltage cycling

Justifies the procurement of this specific compound as a premium solvent for next-generation solid-electrolyte interphase (SEI) formation in high-energy-density batteries.

High-Voltage Anodic Stability for 4V-Class Cathodes

Dimethylsulfamoyl fluoride provides superior oxidative stability when paired with high-voltage cathodes compared to standard carbonate solvents. In full-cell tests using a limited Li excess anode and an NMC622 cathode, the target compound-based electrolyte retained 89% of its original capacity after 200 cycles. In contrast, the FEC-based baseline electrolyte exhibited a lower capacity retention of 86% under identical conditions, while standard carbonate electrolytes failed much earlier [1].

Evidence DimensionFull-cell capacity retention after 200 cycles
Target Compound Data89% capacity retention
Comparator Or BaselineFEC-based electrolyte (86% capacity retention)
Quantified Difference3% absolute improvement in long-term capacity retention
ConditionsLi||NMC622 full cells, 200 cycles, limited Li resource

Critical for battery manufacturers selecting solvents that can withstand the oxidative environments of modern Ni-rich cathodes without degrading.

Orthogonal Reactivity via SuFEx Catalysis

Unlike dimethylsulfamoyl chloride, which reacts indiscriminately with nucleophiles, dimethylsulfamoyl fluoride is uniquely stable and only undergoes sulfur(VI) fluoride exchange (SuFEx) when explicitly activated by specific catalysts. This latent reactivity allows the target compound to be used in complex, highly functionalized molecules where the chloride analog would cause extensive off-target sulfonylation and drastically lower yields. Its controlled release of fluoride makes it a highly selective reagent for drug discovery and chemical biology[1].

Evidence DimensionReactivity with nucleophiles (uncatalyzed)
Target Compound DataInert without catalyst
Comparator Or BaselineDimethylsulfamoyl chloride (High background reactivity)
Quantified DifferenceComplete suppression of uncatalyzed side reactions
ConditionsPresence of competing nucleophiles without SuFEx catalyst

Crucial for pharmaceutical procurement where late-stage functionalization and orthogonal protecting group strategies are required to maximize yield.

Electrolyte Formulation for 4V-Class Lithium-Metal Batteries

Dimethylsulfamoyl fluoride serves as a high-performance solvent in 'full fluorosulfonyl' electrolytes. Its ability to form a robust, highly reversible solid-electrolyte interphase (SEI) makes it a superior alternative to FEC for suppressing dendrites and maintaining >99% Coulombic efficiency in next-generation high-voltage batteries [1].

Late-Stage Functionalization in Drug Discovery

Due to its exceptional hydrolytic stability and latent SuFEx reactivity, this compound is an ideal reagent for installing dimethylsulfamoyl groups onto complex APIs. It allows chemists to perform reactions without the rapid degradation associated with sulfamoyl chlorides[1].

Synthesis of Activity-Based Protein Profiling (ABPP) Probes

The inertness of the S-F bond to non-catalyzed nucleophilic attack allows dimethylsulfamoyl fluoride to be incorporated into chemical probes. It remains stable in biological media until it encounters specific microenvironments or is catalytically activated, making it far superior to chloride analogs for precise proteomic studies[1].

XLogP3

0.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant

Other CAS

354-44-9

Wikipedia

Sulfamoyl fluoride, N,N-dimethyl-

Dates

Last modified: 08-16-2023

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